2,3,5-Trimethyl-4-hydroxybenzaldehyde
CAS No.: 91060-95-6
Cat. No.: VC8475121
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91060-95-6 |
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Molecular Formula | C10H12O2 |
Molecular Weight | 164.20 g/mol |
IUPAC Name | 4-hydroxy-2,3,5-trimethylbenzaldehyde |
Standard InChI | InChI=1S/C10H12O2/c1-6-4-9(5-11)7(2)8(3)10(6)12/h4-5,12H,1-3H3 |
Standard InChI Key | LRRULYRVDZNOOF-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1O)C)C)C=O |
Canonical SMILES | CC1=CC(=C(C(=C1O)C)C)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2,3,5-Trimethyl-4-hydroxybenzaldehyde (CHO) features a benzene ring substituted with a hydroxyl group (-OH) at position 4, an aldehyde (-CHO) at position 1, and methyl (-CH) groups at positions 2, 3, and 5. This substitution pattern creates steric hindrance around the aromatic ring, influencing its electronic properties and reactivity. The methyl groups enhance lipophilicity, while the hydroxyl and aldehyde groups enable hydrogen bonding and electrophilic interactions, respectively .
Table 1: Comparative Molecular Properties of Hydroxybenzaldehyde Derivatives
Spectroscopic Features
While direct spectral data for 2,3,5-trimethyl-4-hydroxybenzaldehyde are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds provide predictive benchmarks:
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IR Spectroscopy: The hydroxyl group is expected to exhibit a broad stretch near 3200–3500 cm, while the aldehyde C=O stretch typically appears at ~1700 cm . Methyl C-H vibrations would manifest as peaks near 2850–2960 cm.
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H NMR: Methyl groups would resonate as singlets at δ 2.1–2.4 ppm, the aldehyde proton as a singlet near δ 9.8–10.2 ppm, and the hydroxyl proton as a broad signal at δ 5.0–6.0 ppm (exchangeable) .
Synthetic Methodologies
Formylation Strategies
Reactivity and Functional Applications
Antioxidant Properties
Hydroxybenzaldehyde derivatives are notable for their radical-scavenging capabilities. The hydroxyl group donates hydrogen atoms to neutralize free radicals, while electron-donating methyl groups enhance stability through resonance and inductive effects . In safety assessments of 4-hydroxybenzaldehyde, no genotoxicity or skin sensitization concerns were identified at current usage levels, with a margin of exposure (MOE) > 100 for reproductive toxicity . The trimethyl variant’s increased lipophilicity may improve membrane permeability, making it a candidate for antioxidant applications in hydrophobic matrices.
Pharmaceutical Intermediates
Fluorinated and alkylated benzaldehydes serve as precursors to bioactive molecules. For example, 2,3,5,6-tetrafluoro-4-hydroxybenzaldehyde is utilized in synthesizing fluorinated pharmaceuticals . The trimethyl derivative could similarly act as a building block for:
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Antimicrobial agents: Methyl groups may enhance interactions with bacterial lipid bilayers.
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Anticancer compounds: Aldehyde groups enable Schiff base formation with amine-containing drugs .
Industrial and Research Implications
Material Science Applications
The steric bulk of trimethyl groups could stabilize metal-organic frameworks (MOFs) or polymer matrices. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde derivatives are used in UV stabilizers for plastics .
Future Research Directions
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Synthetic Optimization: Developing catalytic systems for regioselective methylation.
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Biological Screening: Evaluating antioxidant efficacy in lipid-rich environments.
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Environmental Fate Studies: Assessing degradation pathways in aquatic and terrestrial systems.
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